

# Carbon diselenide as a selenium analogue of carbon disulfide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbon diselenide*

Cat. No.: *B3053059*

[Get Quote](#)

## Carbon Diselenide: A Technical Guide for Researchers

An In-depth Technical Guide on **Carbon Diselenide** as a Selenium Analogue of Carbon Disulfide for Researchers, Scientists, and Drug Development Professionals.

## Abstract

**Carbon diselenide** ( $\text{CSe}_2$ ), the selenium analogue of carbon disulfide ( $\text{CS}_2$ ), is a linear molecule with significant applications as a precursor in the synthesis of organic conductors and superconductors. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its current and potential applications, particularly in the realm of materials science and organoselenium chemistry. While direct applications in drug development are not yet established, its role as a reactive building block for novel organoselenium compounds suggests potential avenues for future research in medicinal chemistry.

## Introduction

**Carbon diselenide** is an inorganic compound with the chemical formula  $\text{CSe}_2$ .<sup>[1]</sup> It is a yellow-orange, oily liquid at room temperature with a pungent odor.<sup>[1][2]</sup> Structurally, it is analogous to carbon dioxide ( $\text{CO}_2$ ) and carbon disulfide ( $\text{CS}_2$ ), possessing a linear and symmetrical geometry ( $\text{D}_{\infty}\text{h}$  symmetry).<sup>[1]</sup> This light-sensitive compound is insoluble in water but soluble in

various organic solvents.<sup>[1]</sup> The high reactivity of the C=Se double bond makes **carbon diselenide** a valuable, albeit challenging, reagent in synthetic chemistry.

## Physicochemical Properties

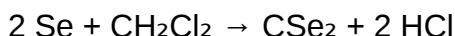
A summary of the key physicochemical properties of **carbon diselenide** is presented in Table 1.

| Property                       | Value                                                                                     | Reference |
|--------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Molecular Formula              | CS <sub>2</sub>                                                                           | [3]       |
| Molar Mass                     | 169.953 g·mol <sup>-1</sup>                                                               | [1]       |
| Appearance                     | Yellow-orange oily liquid                                                                 | [1][2]    |
| Odor                           | Pungent, similar to CS <sub>2</sub> in pure form; extremely offensive when mixed with air | [1]       |
| Density                        | 2.6824 g/cm <sup>3</sup>                                                                  | [1]       |
| Melting Point                  | -43.7 °C                                                                                  | [1]       |
| Boiling Point                  | 125.5 °C                                                                                  | [1]       |
| Solubility in water            | 0.054 g/100 mL                                                                            | [1]       |
| Solubility in organic solvents | Soluble in CS <sub>2</sub> , toluene                                                      | [1]       |
| Molecular Geometry             | Linear                                                                                    | [1][4]    |
| Bond Angle (Se-C-Se)           | 180°                                                                                      | [4]       |
| Bond Length (C=Se)             | ~170 pm                                                                                   | [4]       |
| Dipole Moment                  | 0 D                                                                                       | [1]       |

## Spectroscopic Data

While detailed spectra are best consulted from original research articles, Table 2 provides a summary of expected spectroscopic features for **carbon diselenide**, drawing analogies from its well-studied counterpart, carbon disulfide.<sup>[5]</sup>

| Spectroscopic Technique           | Expected Features                                                                                                                                                                                                                                                                                            |
|-----------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Infrared (IR) Spectroscopy        | The linear structure of CSe <sub>2</sub> results in characteristic vibrational modes. The asymmetric stretching vibration ( $\nu_3$ ) is expected to be a strong absorption, while the symmetric stretching vibration ( $\nu_1$ ) is IR inactive. The bending vibration ( $\nu_2$ ) will also be observable. |
| Raman Spectroscopy                | The symmetric stretching vibration ( $\nu_1$ ) is expected to be a strong and sharp peak in the Raman spectrum. The bending mode ( $\nu_2$ ) may also be visible.                                                                                                                                            |
| <sup>13</sup> C NMR Spectroscopy  | A single resonance is expected for the central carbon atom. The chemical shift will be influenced by the electronegativity of the selenium atoms.                                                                                                                                                            |
| <sup>77</sup> Se NMR Spectroscopy | A single resonance is expected for the two equivalent selenium atoms. <sup>77</sup> Se NMR can provide valuable information about the electronic environment of the selenium nuclei.                                                                                                                         |


## Synthesis of Carbon Diselenide

Several methods have been reported for the synthesis of **carbon diselenide**. The choice of method often depends on the available starting materials and the desired scale of the reaction.

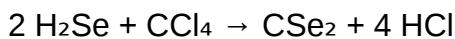
### From Selenium Powder and Dichloromethane

This method involves the high-temperature reaction of selenium powder with dichloromethane vapor.<sup>[1]</sup>

Reaction:



Experimental Protocol:


- Place selenium powder in a quartz tube reactor.
- Heat the reactor to approximately 550 °C.
- Pass a stream of dichloromethane vapor over the heated selenium powder.
- The volatile **carbon diselenide** product is carried out of the reactor with the gas stream.
- Condense the **carbon diselenide** in a cold trap.
- Purify the collected liquid by fractional distillation.

Caution: This reaction produces hydrogen chloride gas, which is corrosive and must be neutralized.

## From Hydrogen Selenide and Carbon Tetrachloride

This was the method first reported by Grimm and Metzger.[\[1\]](#)

Reaction:



Experimental Protocol:

- Pass a mixture of hydrogen selenide gas and carbon tetrachloride vapor through a hot tube reactor.
- Maintain the reaction temperature at an elevated level (specific temperature not detailed in the initial reports).
- Isolate and purify the **carbon diselenide** product from the reaction mixture.

Caution: Hydrogen selenide is an extremely toxic and flammable gas. This synthesis should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures.

## Key Reactions of Carbon Diselenide

**Carbon diselenide** undergoes several important reactions, making it a versatile reagent in organic synthesis.

## Reaction with Amines to Form Dialkyldiselenocarbamates

**Carbon diselenide** reacts readily with secondary amines to yield dialkyldiselenocarbamates.[\[1\]](#)

Reaction:



Experimental Protocol:

- Dissolve the secondary amine in a suitable aprotic solvent (e.g., diethyl ether, THF).
- Cool the solution in an ice bath.
- Slowly add a stoichiometric amount of **carbon diselenide** to the cooled amine solution with stirring.
- The dialkyldiselenocarbamate salt typically precipitates from the solution.
- Collect the solid product by filtration and wash with cold solvent.
- Dry the product under vacuum.

[Click to download full resolution via product page](#)

## Polymerization under High Pressure

Similar to carbon disulfide, **carbon diselenide** can polymerize under high pressure. The resulting polymer is a semiconductor.[\[1\]](#)[\[2\]](#)

Experimental Conditions:

- Pressure: High pressure is required to induce polymerization.

- Structure: The polymer is believed to have a head-to-head structure with a [-C(=Se)-Se-]<sub>n</sub> backbone.[1][2]

[Click to download full resolution via product page](#)

## Precursor to Tetraselenafulvalenes (TSF)

**Carbon diselenide** is a key starting material for the synthesis of tetraselenafulvalenes, which are important components of organic conductors and superconductors.[1][6] The synthesis typically involves the formation of a 1,3-diselenole-2-selone intermediate, followed by coupling to form the TSF framework.

[Click to download full resolution via product page](#)

## Relevance to Drug Development

While **carbon diselenide** itself is not used as a therapeutic agent due to its toxicity and reactivity, its chemistry is relevant to the broader field of organoselenium drug development.[7][8][9][10][11]

- Building Block for Novel Organoselenium Compounds: CSe<sub>2</sub> provides a route to introduce selenium into organic molecules, creating novel compounds with potential biological activity. [7][8] Organoselenium compounds are known to exhibit a range of biological activities, including antioxidant, anticancer, and antimicrobial properties.[9][10][11]
- Bioisosteric Replacement: Selenium is often used as a bioisostere for sulfur in drug design. [9] The synthesis of selenium-containing analogues of known sulfur drugs can lead to compounds with altered pharmacokinetic profiles and potentially enhanced efficacy or reduced side effects. The reactivity of CSe<sub>2</sub> can be harnessed to create such analogues.
- Diselenide-Containing Polymers for Drug Delivery: Although not directly synthesized from CSe<sub>2</sub>, diselenide bonds are being explored in drug delivery systems.[12] These bonds can be cleaved under the reductive conditions found inside cells, allowing for targeted drug

release. The fundamental understanding of selenium chemistry, including reactions involving  $\text{CSe}_2$ , can inform the design of such systems.

[Click to download full resolution via product page](#)

## Safety and Handling

**Carbon diselenide** is a hazardous chemical and must be handled with extreme care.

- **Toxicity:** It has moderate toxicity and is an inhalation hazard due to its high vapor pressure. [1] It can be readily absorbed through membranes.[1]
- **Odor:** While pure  $\text{CSe}_2$  has a pungent odor similar to  $\text{CS}_2$ , its mixture with air produces extremely offensive and toxic reaction products.[1] The synthesis in 1936 led to the evacuation of a nearby village due to the smell.[1]
- **Stability:** It decomposes slowly in storage (approximately 1% per month at -30 °C).[1] It is also light-sensitive.[1]
- **Handling Precautions:**
  - Always work in a well-ventilated chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
  - Avoid inhalation of vapors and contact with skin and eyes.
  - Store in a cool, dark, and tightly sealed container.

## Conclusion

**Carbon diselenide** is a highly reactive and versatile compound with established applications in materials science, particularly as a precursor to organic conductors. Its chemistry also holds potential for the synthesis of novel organoselenium compounds that may be of interest to researchers in drug discovery and development. A thorough understanding of its properties,

synthesis, and reactivity, coupled with stringent safety precautions, is essential for its effective and safe utilization in a research setting. Future work may focus on developing safer and more efficient synthetic routes to CSe<sub>2</sub> and exploring its reactivity to create a wider range of functionalized organoselenium molecules for biological evaluation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Carbon diselenide - Wikipedia [en.wikipedia.org]
- 2. Carbon diselenide - Wikiwand [wikiwand.com]
- 3. Carbon diselenide | CSe2 | CID 68174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Computational and Spectroscopic Studies of Carbon Disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Design and Synthesis of Diselenafulvenes, Tetraselenafulvalenes, and Their Tellurium Analogs and Application for Materials Sciences [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Organoselenium compounds beyond antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organoselenium Compounds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organoselenium compounds as an enriched source for the discovery of new antimicrobial agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Redox-Responsive Comparison of Diselenide and Disulfide Core-Cross-Linked Micelles for Drug Delivery Application [mdpi.com]
- To cite this document: BenchChem. [Carbon diselenide as a selenium analogue of carbon disulfide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3053059#carbon-diselenide-as-a-selenium-analogue-of-carbon-disulfide>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)